molecular formula C19H21ClN6O2S B2495195 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013835-33-0

3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2495195
CAS No.: 1013835-33-0
M. Wt: 432.93
InChI Key: AFDBUOSMVHOGSI-UHFFFAOYSA-N
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Description

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring two distinct pharmacophores: a 3-chlorophenylsulfonyl-piperazine moiety and a 3,5-dimethylpyrazole group. Pyridazine-based compounds are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inotropic, anti-platelet aggregation, anti-bacterial, and anti-viral effects . The sulfonyl group in the piperazine subunit may enhance metabolic stability and receptor-binding affinity, while the dimethylpyrazole substituent could improve lipophilicity and bioavailability .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2S/c1-14-12-15(2)26(23-14)19-7-6-18(21-22-19)24-8-10-25(11-9-24)29(27,28)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDBUOSMVHOGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1421507-32-5) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN5O3SC_{20}H_{20}ClN_{5}O_{3}S with a molecular weight of 445.9 g/mol. The presence of various functional groups such as the sulfonamide and pyrazole moieties contributes to its biological activity.

PropertyValue
Molecular FormulaC20H20ClN5O3S
Molecular Weight445.9 g/mol
CAS Number1421507-32-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit various enzymes, while the pyrazole moiety has been associated with anticancer properties. The compound may exert its effects by:

  • Inhibiting Enzyme Activity: The sulfonamide group can impede the function of enzymes involved in critical metabolic pathways.
  • Modulating Receptor Activity: The piperazine ring may interact with neurotransmitter receptors, potentially influencing signaling pathways related to cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives containing pyrazole scaffolds exhibit significant anticancer properties. A study evaluating similar pyrazole compounds reported effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.

Case Study:
In a comparative analysis, compounds similar to our target showed IC50 values ranging from 10 to 30 µM against MCF-7 cells, demonstrating promising cytotoxicity. The combination of these compounds with standard chemotherapeutics like doxorubicin enhanced their efficacy, suggesting potential for combination therapies .

Antitubercular Activity

The compound's structural components suggest potential activity against Mycobacterium tuberculosis . A related study found that pyrazole derivatives exhibited IC90 values between 3.73 and 40.32 µM against M. tuberculosis strains, indicating effective inhibition .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the antifungal and antibacterial properties of similar compounds:

  • Antifungal Activity: Compounds were tested against pathogenic fungi such as Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 25 µg/mL.
  • Antibacterial Activity: Testing against Gram-positive bacteria revealed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing piperazine and pyridazine scaffolds exhibit significant antimicrobial properties. The sulfonamide group in this compound may contribute to its antibacterial activity by interfering with bacterial folic acid synthesis. A study highlighted that derivatives of piperazine showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Anticancer Properties

Pyridazine derivatives have been explored for their anticancer activities due to their ability to inhibit specific kinases involved in cancer cell proliferation. The compound under consideration may act as an inhibitor of tyrosine kinases, which are critical in signaling pathways that control cell division and survival. Recent studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating these pathways .

Neurological Applications

The piperazine ring is often associated with neuroactive properties. Compounds similar to 3-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine have been investigated for their potential use in treating neurological disorders such as depression and anxiety. Their ability to cross the blood-brain barrier makes them suitable candidates for central nervous system-targeted therapies .

Drug Design and Development

The structural characteristics of this compound make it an interesting scaffold for drug design. The pyridazine core can be modified to enhance solubility and bioavailability while maintaining or improving biological activity. Computational studies have shown that modifications at specific positions can lead to improved interactions with biological targets, facilitating the development of more effective therapeutics .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various piperazine derivativesIdentified significant antibacterial activity against multiple strains
Anticancer Drug DevelopmentInvestigated pyridazine derivatives as kinase inhibitorsDemonstrated efficacy in inducing apoptosis in cancer cell lines
Neuroactive Compound ResearchExplored effects on CNS disordersShowed potential for treating anxiety and depression

Comparison with Similar Compounds

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

This compound replaces the sulfonyl-piperazine group with a phenoxypropyl-piperazine chain. Its reported anti-bacterial and anti-viral activities highlight the importance of the piperazine-pyridazine core in modulating biological effects .

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Lacking the piperazine subunit, this derivative focuses on the pyrazole-pyridazine framework. The 3,5-dimethyl groups on pyrazole increase steric bulk, which may influence solubility and membrane permeability .

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

This analog features a methylsulfonylphenyl-pyrazole hybrid attached to pyridazine. The methylsulfonyl group shares electronic similarities with the 3-chlorophenylsulfonyl group in the target compound, suggesting overlapping SAR (structure-activity relationship) trends .

Physicochemical Properties

  • Lipophilicity : The 3,5-dimethylpyrazole group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., unsubstituted pyrazole) .
  • Metabolic Stability: The sulfonyl-piperazine group may reduce oxidative metabolism compared to the phenoxypropyl chain in , enhancing half-life.
  • Solubility : Polar sulfonyl and piperazine groups could improve aqueous solubility relative to purely aromatic analogs .

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